molecular formula C9H7BrClN3 B8426328 (6-Bromo-4-chloro-quinazolin-2-yl)-methyl-amine

(6-Bromo-4-chloro-quinazolin-2-yl)-methyl-amine

Cat. No.: B8426328
M. Wt: 272.53 g/mol
InChI Key: UUXORWATDJJJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Bromo-4-chloro-quinazolin-2-yl)-methyl-amine is a useful research compound. Its molecular formula is C9H7BrClN3 and its molecular weight is 272.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7BrClN3

Molecular Weight

272.53 g/mol

IUPAC Name

6-bromo-4-chloro-N-methylquinazolin-2-amine

InChI

InChI=1S/C9H7BrClN3/c1-12-9-13-7-3-2-5(10)4-6(7)8(11)14-9/h2-4H,1H3,(H,12,13,14)

InChI Key

UUXORWATDJJJKK-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of phosphorus oxychloride (50 mL) was added powdered 6-bromo-2-methylamino-1H-quinazolin-4-one (10.0 g, 39.4 mmol) followed by dimethyl-phenyl-amine (8 mL) and the mixture was heated to reflux under N2 atmosphere for half an hour. After cooling down, the mixture was poured onto ice and basified with aqueous NaOH solution (2 M). The precipitate was collected by filtration and purified by column to afford (6-bromo-4-chloro-quinazolin-2-yl)-methyl-amine (5 g, 18.3 mmol, 46.6%) as a yellow solid. 1H NMR (DMSO-d6): δ 8.03 (s, 1H), 7.86-7.84 (m, 2H), 7.47-7.45 (d, 1H), 2.86-2.84 (d, 3H).
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three

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